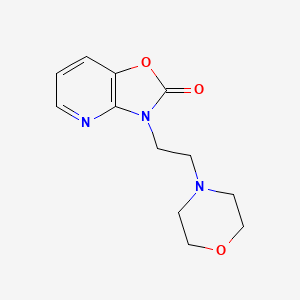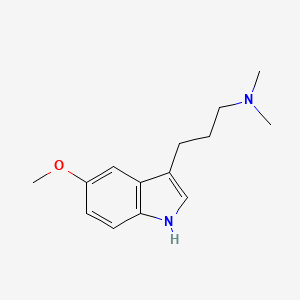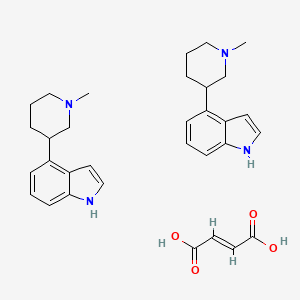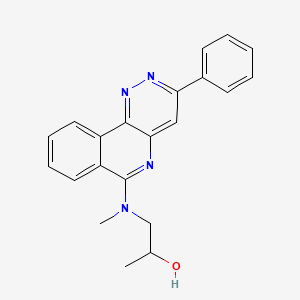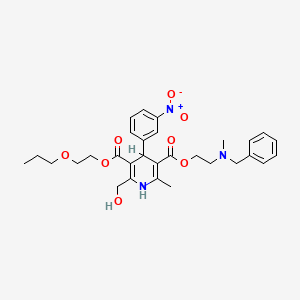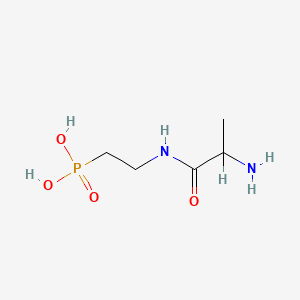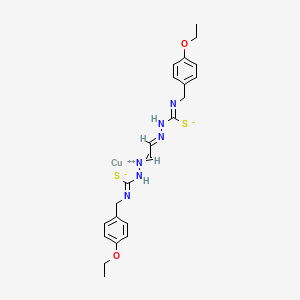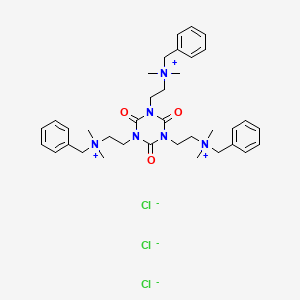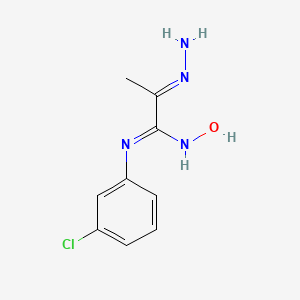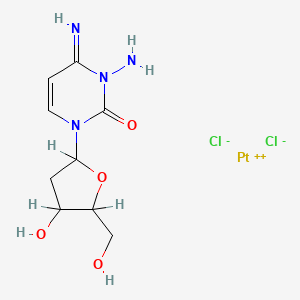
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.117 g/mol . It is also known by other names such as butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(2,4-dichlorophenoxy)butanoic acid.
Reduction: 4-(2,4-dichlorophenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound targets auxin receptors and disrupts normal cellular processes, resulting in the inhibition of cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
Methyl 4-(2,4-dichlorophenoxy)butyrate: Another ester derivative with similar properties and applications.
Uniqueness
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. Its distinct properties make it valuable in various research and industrial applications .
Properties
CAS No. |
18625-13-3 |
|---|---|
Molecular Formula |
C11H10Cl2O3 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl (E)-4-(2,4-dichlorophenoxy)but-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h2-5,7H,6H2,1H3/b3-2+ |
InChI Key |
GZQVGHMMNNBHOF-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/COC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
COC(=O)C=CCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


